molecular formula C20H24N6O2 B14969412 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide

Cat. No.: B14969412
M. Wt: 380.4 g/mol
InChI Key: OJNQFZRONUMHAB-UHFFFAOYSA-N
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Description

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cycloheptapyridazinone core with a triazolopyridine moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cycloheptapyridazinone core: This can be achieved through a series of cyclization reactions involving appropriate starting materials under controlled conditions.

    Introduction of the triazolopyridine moiety: This step often involves the use of triazole and pyridine derivatives, which are coupled to the cycloheptapyridazinone core through nucleophilic substitution or other suitable reactions.

    Final coupling and purification: The final product is obtained by coupling the intermediate compounds and purifying the resulting product using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. This can provide insights into its potential as a biochemical tool or therapeutic agent.

Medicine

In medicinal chemistry, 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide may be investigated for its potential pharmacological properties, including its ability to modulate specific biological targets.

Industry

In the industrial sector, the compound may find applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide: shares similarities with other compounds containing cycloheptapyridazinone or triazolopyridine moieties.

    Other triazolopyridine derivatives: These compounds may have similar pharmacological properties and can be used for comparison in terms of their biological activity and chemical reactivity.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct biological and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H24N6O2

Molecular Weight

380.4 g/mol

IUPAC Name

2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide

InChI

InChI=1S/C20H24N6O2/c27-19(14-26-20(28)13-15-7-2-1-3-8-16(15)24-26)21-11-6-10-18-23-22-17-9-4-5-12-25(17)18/h4-5,9,12-13H,1-3,6-8,10-11,14H2,(H,21,27)

InChI Key

OJNQFZRONUMHAB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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